molecular formula C9H18N2O3 B3307912 dl-Alanyl-dl-isoleucine CAS No. 935399-25-0

dl-Alanyl-dl-isoleucine

Cat. No.: B3307912
CAS No.: 935399-25-0
M. Wt: 202.25 g/mol
InChI Key: ZSOICJZJSRWNHX-UHFFFAOYSA-N
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Description

dl-Alanyl-dl-isoleucine: is a dipeptide composed of the amino acids alanine and isoleucine. It is known for its unique chemical structure and potential biological activities. This compound has gained significant attention in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dl-Alanyl-dl-isoleucine involves a multi-step reaction. One common method includes the use of diethyl ether and a sodium hydroxide solution, followed by the addition of water and ammonia at 37°C . This method ensures the formation of the dipeptide with high yield and purity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure consistency in the product’s chemical composition and to meet regulatory standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: dl-Alanyl-dl-isoleucine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized dipeptides, while reduction may produce reduced dipeptides .

Scientific Research Applications

dl-Alanyl-dl-isoleucine has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study peptide synthesis and reactions.

    Biology: It is used in studies related to protein structure and function.

    Industry: It is used in the production of biodegradable materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of dl-Alanyl-dl-isoleucine involves its interaction with specific molecular targets and pathways. It is known to interact with amino acid transporters and enzymes, influencing various biochemical processes. The compound’s effects are mediated through its metabolic products, which play a role in signaling and metabolic pathways .

Comparison with Similar Compounds

    dl-Valine: Another dipeptide with similar structural properties.

    dl-Norvaline: A dipeptide with comparable chemical characteristics.

    l-Alanyl-l-tryptophan: A dipeptide with similar biological activities

Uniqueness: dl-Alanyl-dl-isoleucine is unique due to its specific combination of alanine and isoleucine, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets and pathways compared to other similar compounds .

Properties

IUPAC Name

2-(2-aminopropanoylamino)-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-4-5(2)7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOICJZJSRWNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00875836
Record name ALA-ILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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